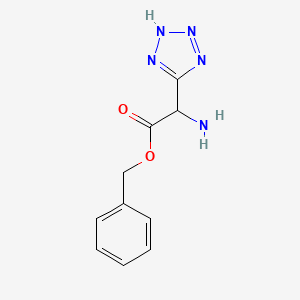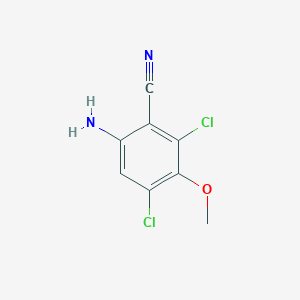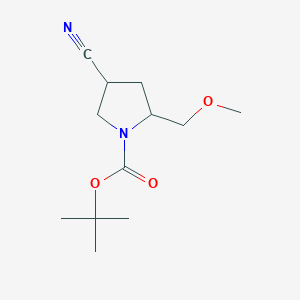![molecular formula C17H21F2N3O3 B14788859 (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol: is a synthetic organic compound that belongs to the class of triazole antifungal agents. This compound is characterized by its complex structure, which includes a difluorophenyl group, a tetrahydropyran ring, and a triazole moiety. It is primarily used in the field of medicinal chemistry due to its potent antifungal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps, including the formation of the triazole ring, the introduction of the difluorophenyl group, and the attachment of the tetrahydropyran ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring and difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its antifungal activity. It has been shown to inhibit the growth of various fungal species, making it a valuable tool for understanding fungal biology and developing new antifungal therapies.
Medicine
Medically, (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is investigated for its potential use in treating fungal infections. Its efficacy and safety profile are evaluated through preclinical and clinical studies to determine its suitability as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the formulation of antifungal products. Its stability and effectiveness make it a key ingredient in various applications, including agriculture and pharmaceuticals.
作用機序
The mechanism of action of (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole compound used to treat a wide range of fungal infections.
Voriconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
What sets (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol apart from these similar compounds is its unique structural features, such as the tetrahydropyran ring and the specific stereochemistry at the 2 and 3 positions. These characteristics contribute to its distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
特性
分子式 |
C17H21F2N3O3 |
|---|---|
分子量 |
353.36 g/mol |
IUPAC名 |
(2R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12?,16?,17-/m1/s1 |
InChIキー |
JIOCAXCXNCXZBR-UAIPMZCESA-N |
異性体SMILES |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 |
正規SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)

![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)

![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)

